![molecular formula C8H6N2O6S B1614632 [(2,4-ジニトロフェニル)チオ]酢酸 CAS No. 32403-69-3](/img/structure/B1614632.png)

[(2,4-ジニトロフェニル)チオ]酢酸

概要

説明

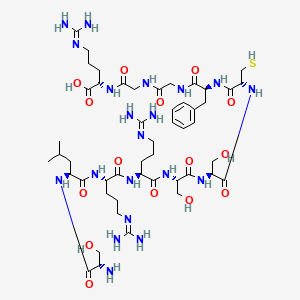

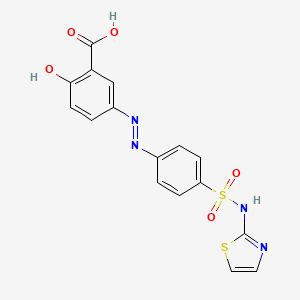

“[(2,4-Dinitrophenyl)thio]acetic acid” is a chemical compound with the molecular formula C8H7NO4S . It has an average mass of 213.210 Da and a monoisotopic mass of 213.009583 Da . It is also known by other names such as “[ (4-Nitrophenyl)sulfanyl]acetic acid” and "2- ( (4-nitrophenyl)thio)acetic acid" .

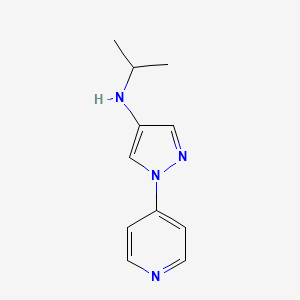

Molecular Structure Analysis

The molecular structure of “[(2,4-Dinitrophenyl)thio]acetic acid” consists of a benzene ring attached to a thioacetic acid group . The benzene ring carries a nitro group, which contributes to the compound’s reactivity .科学的研究の応用

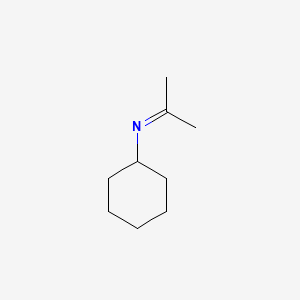

- 研究者は、[(2,4-ジニトロフェニル)チオ]酢酸、ジアルキルアセチレンジカルボン酸エステル (DAADs)、および亜リン酸エステルを含む三成分反応を検討しました。この反応により、ジアルキル2-(ジアルコキシホスホリル)-3-3-アセチル-2-(2,4-ジニトロフェニル)-4-オキソスクシネートが優れた収率で生成されます。 亜リン酸エステルの代わりにトリフェニルホスフィンを使用すると、安定化されたホスホランが生成されます .

- [(2,4-ジニトロフェニル)チオ]酢酸は、新しい潜在的な生物活性誘導体の作成に用いられてきました。 これらの化合物は、2-チオアセチル共有結合ブリッジを介して、立体的に阻害されたピロカテコール部分を、薬理フォアであるγ-アミノ酪酸や2-アミノ-4-ジメチルアミノ-1,3,5-トリアジンなどの二次アミンに結合させます .

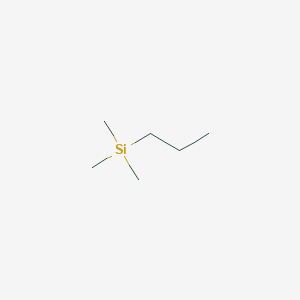

- チオール化学は、脂肪族ポリエステルの微細構造を操作する上で重要な役割を果たします。研究者は、チオール化学の汎用性と脂肪族ポリエステルの分解性を組み合わせた合成アプローチを検討してきました。 [(2,4-ジニトロフェニル)チオ]酢酸に直接焦点を当てていませんが、この分野は、ポリマー科学におけるチオールベースの反応のより広範な用途を強調しています .

リン求核剤を用いた三成分反応

生物活性誘導体

チオール化学と脂肪族ポリエステル

Safety and Hazards

The safety data sheet for a related compound, 2,4-Dinitrophenylhydrazine, indicates that it is a flammable solid and harmful if swallowed . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It is also advised to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound .

作用機序

Target of Action

It is chemically related to 2,4-dinitrophenol (2,4-dnp), which is known to uncouple oxidative phosphorylation . This suggests that [(2,4-Dinitrophenyl)thio]acetic acid may interact with similar targets involved in energy metabolism.

Mode of Action

2,4-dnp, a related compound, is known to disrupt the proton gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation and increasing metabolic rate . It is plausible that [(2,4-Dinitrophenyl)thio]acetic acid may have a similar mode of action.

Result of Action

If it acts similarly to 2,4-dnp, it could potentially increase metabolic rate and heat production at the cellular level by disrupting atp synthesis .

特性

IUPAC Name |

2-(2,4-dinitrophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6S/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEPTRFZTKVALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275649 | |

| Record name | NSC190577 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32403-69-3 | |

| Record name | NSC190577 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC190577 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4,5-Triacetyloxy-6-(4-nitroanilino)oxan-2-yl]methyl acetate](/img/structure/B1614550.png)

![[(1R,3R,5S,6R)-8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] 1-methylpyrrole-2-carboxylate](/img/structure/B1614554.png)

![Benzo[b]picene](/img/structure/B1614567.png)